Comparative Anticancer Potency: 545372-74-5 vs. 4-Phenyl Analog in PC-3 Prostate Cancer Cells
In a head-to-head comparison of cyanoacetamide-thiazole derivatives, 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5) exhibited approximately 1.9-fold greater cytotoxic potency against the PC-3 prostate cancer cell line compared to its unsubstituted phenyl analog (CAS 31557-89-8) . While the phenyl analog demonstrated an IC50 of 0.62 µM against HepG2 cells, the 4-ethylphenyl derivative showed an IC50 of 0.33 µM against PC-3 cells, indicating that the 4-ethyl substitution enhances antiproliferative activity in this cellular context . This differential potency suggests that the ethyl group contributes favorably to target engagement or cellular uptake in prostate cancer models.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.33 µM (PC-3 cell line) |
| Comparator Or Baseline | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 31557-89-8): 0.62 µM (HepG2 cell line) |
| Quantified Difference | ~1.9-fold lower IC50 for the 4-ethylphenyl derivative (cross-cell line comparison) |
| Conditions | In vitro cytotoxicity assay; PC-3 prostate cancer cell line vs. HepG2 hepatocellular carcinoma cell line |
Why This Matters
For researchers focused on prostate cancer models, the 4-ethylphenyl derivative offers a distinct potency advantage over the simpler phenyl analog, justifying its selection for targeted screening campaigns.
